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molecular formula C13H21NO3 B1342545 2-Boc-5-oxo-octahydro-isoindole CAS No. 203661-68-1

2-Boc-5-oxo-octahydro-isoindole

Cat. No. B1342545
M. Wt: 239.31 g/mol
InChI Key: KEEXIHAGXWAFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403801B2

Procedure details

To a solution of tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate (11.97 g, 50 mmol) in EtOH (100 mL) were added a solution of NH3 in MeOH (7 M, 100 mL, 700 mmol) and Ti(OiPr)4 (28.42 g, 100 mmol). After addition, the reaction mixture was stirred at rt overnight and NaBH4 (3.78 g, 100 mmol) was added portionwise, then the resulting mixture was stirred at rt for another 5 h. The reaction was quenched with water (100 mL), stirred at rt for 1 h and filtered. The filter cake was washed with DCM (100 mL×3) and the filtrate was concentrated in vacuo. The residue was dissolved in a mixture of EtOAc (100 mL) and water (100 mL), and extracted with EtOAc (250 mL×3). The combined organic phases were washed with brine (250 mL), dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give the title compound as brown oil (12.02 g, 100%).
Quantity
11.97 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.42 g
Type
catalyst
Reaction Step One
Name
Quantity
3.78 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:10][CH2:9][CH:8]2[CH:4]([CH2:5][N:6]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7]2)[CH2:3]1.[NH3:18].CO.[BH4-].[Na+]>CCO.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[NH2:18][CH:2]1[CH2:10][CH2:9][CH:8]2[CH:4]([CH2:5][N:6]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7]2)[CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
11.97 g
Type
reactant
Smiles
O=C1CC2CN(CC2CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
28.42 g
Type
catalyst
Smiles
CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
Quantity
3.78 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at rt for another 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (100 mL)
STIRRING
Type
STIRRING
Details
stirred at rt for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with DCM (100 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of EtOAc (100 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (250 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CC2CN(CC2CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.02 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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